molecular formula C13H18N2O B070244 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine CAS No. 179819-92-2

1-(7-ethoxy-1H-indol-3-yl)propan-2-amine

Cat. No.: B070244
CAS No.: 179819-92-2
M. Wt: 218.29 g/mol
InChI Key: ZXSGVURXGYEEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Ethoxy-1H-indol-3-yl)propan-2-amine is a substituted tryptamine derivative characterized by an ethoxy group at the 7-position of the indole ring and an amine group on the propane side chain. This structural motif is common in psychoactive compounds, where modifications to the indole ring and side chain significantly influence pharmacological activity . The ethoxy substituent at the 7-position distinguishes it from classical tryptamines like α-methyltryptamine (AMT, 1-(1H-indol-3-yl)propan-2-amine), which lacks ring substitutions .

Properties

CAS No.

179819-92-2

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(7-ethoxy-1H-indol-3-yl)propan-2-amine

InChI

InChI=1S/C13H18N2O/c1-3-16-12-6-4-5-11-10(7-9(2)14)8-15-13(11)12/h4-6,8-9,15H,3,7,14H2,1-2H3

InChI Key

ZXSGVURXGYEEJE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1NC=C2CC(C)N

Canonical SMILES

CCOC1=CC=CC2=C1NC=C2CC(C)N

Synonyms

1H-Indole-3-ethanamine,7-ethoxy-alpha-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: The 7-ethoxy group in the target compound may sterically hinder interactions with monoamine transporters, reducing NE release compared to 5-substituted analogs like PAL-542 .
  • For example, PAL-542’s 5-chloro substitution enhances DA/5-HT release selectivity over NE .
  • Isomer Effects : The 6-methoxy isomer () shares a similar molecular weight but differs in metabolic pathways due to substitution position, which may affect oral bioavailability.

Pharmacological and Behavioral Comparisons

  • Neurotransmitter Release: In studies of PAL-542 and related compounds, substituents at the 5-position (e.g., chloro, fluoro) conferred high DA/5-HT release potency with minimal NE activity.
  • Analytical Detection : Mass spectrometry (LC-MS) and NMR techniques used for AMT detection () are applicable to the target compound, with distinct fragmentation patterns expected due to the ethoxy group .

Toxicity and Metabolic Considerations

  • Toxicity : Selenium-containing analogs () highlight the role of substituents in toxicity. The ethoxy group’s metabolic pathway (likely O-deethylation) may produce catechol metabolites, necessitating studies on oxidative stress .
  • Metabolic Stability : The 7-ethoxy group could slow hepatic metabolism compared to smaller substituents (e.g., methoxy), extending half-life .

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